2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
Description
The exact mass of the compound this compound is 429.1003953 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3/c1-10-3-6-15(11(2)7-10)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)12-4-5-14(22)13(21)8-12/h3-8,17-18H,9H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVNFAUOIBDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide (CAS Number: 1052565-80-6) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.
- Molecular Formula : C20H17ClFN5O3
- Molecular Weight : 429.84 g/mol
- Structure : The compound features a pyrrolo[3,4-d][1,2,3]triazole core with substituents that enhance its biological activity.
Biological Activity Overview
Recent studies have focused on the compound's inhibitory effects on specific enzymes and its potential therapeutic applications. Notably, it has shown promise as an inhibitor of tyrosinase (AbTYR), an enzyme crucial in melanin biosynthesis.
Inhibition of Tyrosinase
Tyrosinase is implicated in various skin conditions and pigmentation disorders. Compounds that inhibit this enzyme are of significant interest for cosmetic and therapeutic applications.
Key Findings :
- The compound exhibited competitive inhibition against AbTYR with notable IC50 values ranging from 0.19 to 1.72 μM in various analogs tested .
- The presence of the 3-chloro-4-fluorophenyl moiety was essential for enhancing the inhibitory activity of the compound .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications to the core structure or substituents can lead to variations in potency.
| Compound | IC50 (μM) | Description |
|---|---|---|
| Prototype | 4.49 | Initial compound with moderate activity |
| Modified A | 1.73 | Enhanced potency with structural modification |
| Modified B | 1.38 | Similar potency as Modified A with slight structural changes |
The data indicate that subtle changes in chemical structure can lead to significant differences in inhibitory potency against tyrosinase.
Study 1: Docking Analysis
A molecular docking study was conducted to understand the interaction between the compound and the active site of AbTYR. The results indicated that the compound forms stable interactions within the catalytic site, confirming its potential as a lead compound for further development .
Study 2: Comparative Analysis
In a comparative analysis with standard inhibitors like Kojic Acid (KA), the synthesized compounds demonstrated superior potency in inhibiting AbTYR activity. The IC50 values for KA were approximately 17.76 μM compared to lower values for the new compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
